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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working with

caramel formulations. The following sections offer detailed information on identifying and

resolving common viscosity-related issues during experimental procedures.

Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the viscosity of our caramel formulation?

A1: The viscosity of caramel is a complex property governed by several key factors. The most

significant include:

Water Content: This is the single greatest factor affecting the final texture and viscosity.

Lower moisture content, achieved through higher cooking temperatures, results in a more

viscous and harder caramel.[1][2]

Ingredient Composition:

Sugar-to-Syrup Ratio: The ratio of sucrose to glucose syrup impacts the extent of sugar

crystallization. Glucose syrup helps prevent a grainy texture by increasing the bulk

viscosity.[3]

Type of Sugars and Syrups (Dextrose Equivalent - DE): Using lower DE corn syrups can

decrease stickiness and increase hardness. Conversely, higher DE syrups may lead to a
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tougher texture.[4][5]

Milk Components: Milk proteins (especially casein) form a network that provides structure.

[3]

Fat Content and Type: Fat contributes to the smooth mouthfeel and reduces stickiness.

The melting point of the fat used can also affect the final texture.[3][5]

Hydrocolloids: The addition of hydrocolloids like carrageenan or gellan gum can make the

caramel non-Newtonian (shear-thinning) and more elastic, which can help prevent issues

like "cold flow" (the product spreading during storage).[4][6][7][8]

Temperature of Measurement: Caramel viscosity is highly dependent on temperature. It is

crucial to measure viscosity at a consistent, defined temperature for comparable results. As

temperature increases, viscosity decreases.[7]

Processing Conditions:

Cooking Time and Temperature: Longer cooking times and higher final temperatures drive

off more moisture, leading to increased viscosity.[9][10] Precise temperature control is

crucial for consistency.[10]

Mixing and Shear: High-shear mixing is essential for proper emulsification of fats,

preventing phase separation and ensuring a uniform texture.[10]

Q2: How can we prevent our caramel from becoming grainy?

A2: Graininess in caramel is caused by the unwanted crystallization of sugar. To prevent this:

Formulation:

Ensure a proper ratio of syrup solids to sucrose solids; typically, more syrup solids are

preferred.[5] A monosaccharide to disaccharide ratio of 1.3:1 or greater is recommended.

[5]

Incorporate glucose syrup, which interferes with sucrose crystallization.[3][6]
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Ensure all sugar is fully dissolved before the solution begins to boil vigorously. A minimum

of 18-20% moisture in the premix can help.[5]

Avoid introducing foreign particles or sugar crystals into the batch, which can act as

nucleation sites. Keep equipment clean.[10][11]

Limit agitation or stirring once the syrup comes to a boil.[11]

Q3: Our caramel is too sticky for our application. What adjustments can we make?

A3: Stickiness can be a significant issue in handling and processing. To reduce stickiness:

Increase the fat content in the formulation; a minimum of 8-10% is a good starting point.[5][8]

Increase the ratio of sugar to syrups.[5]

Use syrups with a lower Dextrose Equivalent (DE).[5][8]

Increase the final cooking temperature to achieve a lower moisture content.[5][8]

The addition of emulsifiers like mono- and diglycerides (around 1-1.25%) can also help

reduce stickiness.[5][8]

Q4: What is "cold flow" and how can we prevent it?

A4: "Cold flow" refers to the undesirable spreading or deformation of the caramel product

during storage at ambient temperatures. To improve the stand-up quality of your caramel:

Increase the final cooking temperature to reduce the moisture content.[5]

Use a fat with a higher melting point.[5]

Increase the amount of dairy proteins in your formulation.[5]

Consider the addition of hydrocolloids like carrageenan, which has been shown to prevent

cold flow even in caramels with relatively high water content.[8]
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Problem Possible Cause Recommended Solution

Viscosity is too high / Caramel

is too hard

Final cook temperature is too

high, resulting in low moisture

content.

Decrease the final cooking

temperature in small

increments.[5]

Incorrect ingredient ratios (e.g.,

too much sugar relative to

syrup).

Review and adjust the

formulation. Increase the

proportion of glucose syrup.[5]

Viscosity is too low / Caramel

is too soft

Final cook temperature is too

low, resulting in high moisture

content.

Increase the final cooking

temperature to drive off more

water.[5][8]

Insufficient cook time.

Ensure a minimum cook time

of 25 minutes to allow for

adequate moisture evaporation

and caramelization.[8]

Excessive syrups or high DE

syrups in the formulation.

Reduce the percentage of

syrups or switch to a lower DE

syrup.[8]

Inconsistent viscosity between

batches

Variations in cooking time or

final temperature.

Implement strict, automated

process controls for heating

and cooking times.[10]

Inaccurate ingredient

measurements.

Use calibrated scales and

ensure precise weighing of all

components.

Fluctuations in cooling rates.

Employ rapid and uniform

cooling methods, such as

cooling belts or tunnels, to

ensure a consistent final

texture.[10]

Phase Separation (fat leakage) Incomplete emulsification.

Utilize high-shear mixers to

ensure thorough emulsification

of fats.[10]
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Lack of or incorrect emulsifier.

Add an appropriate emulsifier,

such as lecithin or mono- and

diglycerides, to stabilize the

mixture.[10]

Data Presentation
Table 1: Effect of Final Cooking Temperature on Caramel Moisture Content

Final Cooking Temperature (°C) Final Moisture Content (% w/w)

108 17.31 ± 0.53

111 Not explicitly stated, but higher than 12.0

114 Not explicitly stated, but higher than 10.0

116 ~9.5

118 ~8.5

120 7.52 ± 0.17

122
7.9 (Note: This value from a different study

appears anomalous compared to the trend)

Source: Adapted from data presented in studies on caramel rheology. As cooking temperature

increases, the final moisture content of the caramel decreases exponentially.[1][12]

Table 2: Impact of Hydrocolloid Addition on Caramel Rheology
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Sample
Power Law Index
(n)

Consistency Index
(k)

Rheological
Behavior

Base Caramel (no

hydrocolloid)
~1.0 Low

Newtonian-like

(viscosity is

independent of shear

rate)

Caramel + Gellan

Gum
< 1.0

Increases with

concentration

Non-Newtonian

(Shear-thinning) and

elastic

Caramel +

Carrageenan
< 1.0

Increases with

concentration

Non-Newtonian

(Shear-thinning) and

elastic

Source: Based on findings from rheological studies of caramel. The addition of hydrocolloids

induces shear-thinning behavior and increases the low-shear viscosity.[6][7][13]

Experimental Protocols
1. Protocol: Viscosity Measurement using a Rotational Viscometer

Objective: To obtain accurate and reproducible viscosity measurements of caramel samples

at a defined temperature.

Apparatus:

Rotational viscometer or rheometer (e.g., Brookfield, Bohlin) with temperature control.[13]

[14]

Appropriate spindle geometry (e.g., cone and plate, parallel plate, or concentric cylinder).

Roughened geometries may be necessary for samples prone to slippage.[13]

Temperature-controlled sample holder or water bath.

Spatula for sample loading.
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Procedure:

Instrument Setup:

Ensure the viscometer is level and calibrated according to the manufacturer's

instructions.

Set the temperature control unit to the desired measurement temperature (e.g., 60°C).

Allow the system to equilibrate.

Sample Preparation:

Heat the caramel sample to the measurement temperature to ensure it is fluid and

homogenous. Avoid overheating, which could alter its properties.

Loading the Sample:

Carefully place an appropriate amount of the warm caramel sample onto the lower

plate or into the cup of the viscometer.

Avoid incorporating air bubbles, as they will interfere with the measurement.

Measurement:

Lower the spindle into the sample to the correct geometry gap. Trim any excess sample.

Allow the sample to rest and reach thermal equilibrium for a defined period (e.g., 5-10

minutes).

Begin the measurement by applying a controlled shear rate or shear stress. If the

sample's behavior is unknown, perform a shear rate sweep to understand its flow

characteristics (Newtonian vs. shear-thinning).

Record the viscosity (in Pa·s or cP) at a specified shear rate. For comparative purposes,

always use the same shear rate for all samples.

Cleaning:
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Thoroughly clean the spindle and plate/cup immediately after measurement, following

the instrument's guidelines.

2. Protocol: Texture Profile Analysis (TPA) of Caramel

Objective: To quantify the hardness and adhesiveness of solid caramel samples.

Apparatus:

Texture Analyzer (e.g., Brookfield CTX) equipped with a load cell.

Cylindrical or spherical probe (e.g., 10 mm spherical probe).[15]

Fixture base table.

Procedure:

Instrument Setup:

Attach the selected probe and fixture base to the texture analyzer.

Calibrate the probe height and force according to the manufacturer's instructions.

Sample Preparation:

Ensure caramel samples are of a uniform size and have been equilibrated to a

consistent temperature (e.g., room temperature) for at least one hour.

Test Parameter Configuration:

Set the test parameters in the instrument's software. An example configuration is:

Test Type: Compression (TPA)

Pre-Test Speed: 1.0 mm/s

Test Speed: 1.0 mm/s

Post-Test Speed: 1.0 mm/s

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/product/b3029851?utm_src=pdf-body
https://www.benchchem.com/product/b3029851?utm_src=pdf-body
https://www.brookfieldengineering.com/-/media/ametekbrookfield/application-notes-2024/texture/texture_application_note_ctx_caramel_candy.pdf?la=en&revision=bc7f4611-87d5-4746-b339-10225463c239&hash=B5EE000ED8BB8C35016B04D2EBEB9EDF
https://www.benchchem.com/product/b3029851?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029851?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Distance: 5.0 mm (or a percentage of sample height)

Trigger Load: 10 g (the force at which the measurement begins)

Measurement:

Place a caramel sample centrally on the fixture base table, directly under the probe.

Start the test. The probe will descend, compress the sample to the target distance, and

then retract.

Save the resulting data (Force vs. Time or Force vs. Distance graph).

Data Analysis:

Hardness: The maximum positive force (peak load) recorded during the first

compression cycle.[15]

Adhesive Force: The maximum negative force recorded as the probe retracts from the

sample.[15]

Adhesiveness: The area under the negative force curve.

Cleaning:

Clean the probe thoroughly between each sample measurement to prevent residue

buildup.
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Caption: Key factors influencing industrial caramel viscosity.
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Caption: A decision-making workflow for troubleshooting caramel viscosity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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